Higher Aqueous Solubility of Crystalline Tofacitinib Hydrochloride versus Tofacitinib Citrate
Crystalline forms of tofacitinib hydrochloride disclosed in patent CA2881262A1 are asserted to have higher water solubility compared to a crystalline form of tofacitinib citrate [1]. The reference citrate salt demonstrates aqueous solubility of >4 mg/mL at 25 °C ; the hydrochloride salt, while not assigned a precise numerical limit in the patent, is claimed to exceed this value, providing a direct physicochemical advantage for aqueous-based formulation processes. This differential solubility can reduce the need for organic co-solvents or complex enabling technologies during early-stage formulation development.
| Evidence Dimension | Aqueous solubility (crystalline salt form) |
|---|---|
| Target Compound Data | Crystalline tofacitinib hydrochloride — claimed higher water solubility than citrate salt [1] |
| Comparator Or Baseline | Crystalline tofacitinib citrate — >4 mg/mL in water at 25 °C |
| Quantified Difference | Qualitative: hydrochloride > citrate; baseline citrate >4 mg/mL |
| Conditions | Ambient temperature; crystalline solid-state forms as described in patent CA2881262A1 |
Why This Matters
Higher aqueous solubility simplifies aqueous formulation, reduces excipient load, and may broaden the process design space during GMP synthesis and drug product manufacturing.
- [1] CA2881262A1 – Solid forms of tofacitinib salts. Google Patents. Filed 2015. View Source
